molecular formula C21H19ClN4OS B2507683 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide CAS No. 894048-52-3

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide

Katalognummer: B2507683
CAS-Nummer: 894048-52-3
Molekulargewicht: 410.92
InChI-Schlüssel: VMQHAARQNIPVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and a 3,4-dimethylbenzamide moiety linked via an ethyl chain at position 6. The thiazolo-triazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Eigenschaften

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-13-3-4-16(11-14(13)2)20(27)23-10-9-18-12-28-21-24-19(25-26(18)21)15-5-7-17(22)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHAARQNIPVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

  • IUPAC Name : N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide
  • Molecular Formula : C21H19ClN4OS
  • Molecular Weight : 410.92 g/mol
  • CAS Number : 894048-52-3

The biological activity of this compound can be attributed to its structural components that include thiazole and triazole moieties. Compounds containing these structures have demonstrated a range of biological effects:

  • Antioxidant Activity : Thiazoles are known for their antioxidant properties, which help in reducing oxidative stress in biological systems.
  • Antimicrobial Properties : The triazole scaffold is recognized for its efficacy against various bacterial strains. For instance, derivatives of 1,2,4-triazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole structures exhibit promising anticancer activities. The introduction of specific substituents can enhance their effectiveness against cancer cell lines .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntioxidantReduces oxidative stress; protects cells from damage
AntibacterialEffective against various bacterial strains; shows low MIC values
AnticancerExhibits cytotoxic effects on cancer cell lines; structure-dependent activity
Anti-inflammatoryPotential to reduce inflammation through modulation of biochemical pathways

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives and found that compounds similar to this compound exhibited MIC values as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro studies have shown that modifications in the thiazolo-triazole structure can lead to enhanced anticancer properties. Specific derivatives demonstrated significant inhibition of leukemia cell lines with IC50 values indicating potent cytotoxicity .
  • Mechanistic Insights : The compound's mechanism involves interaction with key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This interaction disrupts normal cellular functions leading to cell death .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer properties. Studies have demonstrated that compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide can induce apoptosis and cell cycle arrest in various cancer cell lines. For example:

  • Mechanism of Action : The compound may disrupt cellular signaling pathways involved in tumor growth.
  • Case Studies : In vitro studies have shown efficacy against breast cancer and leukemia cell lines.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Demonstrated antifungal properties against resistant strains of fungi.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and biological interaction.
  • Heterocyclic Framework : The presence of thiazole and triazole rings contributes to the compound's ability to interact with various biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study published in Nature reported that thiazolo[3,2-b][1,2,4]triazole derivatives showed significant anticancer effects through apoptosis induction in specific cancer types.
  • Antimicrobial Efficacy : Research highlighted in Journal of Antimicrobial Chemotherapy demonstrated that compounds with similar structures exhibited strong antibacterial activity against multidrug-resistant strains.
  • Fungal Resistance : A review in Mycological Research discussed the effectiveness of thiazolo derivatives against resistant fungal strains, showcasing their potential as antifungal agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key analogs differ in substituents on the benzamide ring or the type of amide linkage. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
Target Compound: N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide C₂₁H₁₉ClN₄O₂S* ~424.9 (est.) 3,4-dimethylbenzamide
Analog 1: N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide C₂₁H₁₉ClN₄O₃S 442.9 3,4-dimethoxybenzamide (vs. dimethyl)
Analog 2: N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide C₂₂H₂₁ClN₄O₂S 424.9 4-phenylbutanamide (longer aliphatic chain)
Analog 3: N¹-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N²-(3,4-dimethoxyphenyl)oxalamide C₂₂H₂₀ClN₅O₄S 485.9 Oxalamide linkage (two amide groups)
Key Observations:
  • Substituent Effects: The 3,4-dimethylbenzamide group (target compound) reduces oxygen content compared to the 3,4-dimethoxy analog (Analog 1), lowering molecular weight by ~18 Da. This may enhance lipophilicity and passive diffusion . ~424.9) .
  • Synthetic Routes :

    • highlights the use of α-halogenated ketones for S-alkylation in triazole-thione derivatives, a method likely applicable to the target compound’s synthesis .
    • IR and NMR data (e.g., absence of νC=O at 1663–1682 cm⁻¹ in triazoles) confirm structural integrity and tautomerism, critical for comparing stability across analogs .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The dimethyl substituent (target) vs.
  • Solubility : Analog 3’s oxalamide group may improve aqueous solubility due to additional polar interactions, though this is offset by its higher molecular weight .
  • Metabolic Stability : Thiazolo-triazole cores generally resist oxidative metabolism, but substituents like methoxy groups (Analog 1) could introduce sites for demethylation .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, thiazolo-triazole core formation may use one-pot catalyst-free reactions (e.g., refluxing substituted benzaldehydes with triazole precursors in ethanol, followed by cyclization). Optimizing temperature (e.g., 80–100°C), solvent polarity (ethanol or DMF), and stoichiometry of reagents (e.g., 1:1.2 molar ratios) is critical to improve yields . Characterization via HPLC and NMR ensures purity (>95%) and structural validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Assign peaks to confirm functional groups (e.g., thiazole C-S stretch at ~680 cm⁻¹) and aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragments, aiding structural elucidation .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds in triazole rings) .

Q. What are the recommended protocols for assessing solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, monitored via UV-Vis spectroscopy at λ_max (~280 nm for aromatic systems) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track degradation products .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what validation experiments are required?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Prioritize targets with high docking scores (e.g., ΔG < -8 kcal/mol) .
  • Experimental Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and compare with computational predictions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in cytotoxicity studies may arise from differences in ATP concentration (1 mM vs. 10 µM) .
  • Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., 72-hour exposure in MCF-7 cells) with internal controls .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer :

  • Process Optimization :
ParameterSmall-Scale (Lab)Large-Scale (Pilot)
Temperature80°C75°C (to avoid exothermic side reactions)
CatalystNonePd/C (0.5 mol%) for selective coupling
PurificationColumn chromatographyRecrystallization (ethanol/water)

Q. How do substituents on the benzamide moiety influence pharmacokinetic (ADME) properties?

  • Methodological Answer :

  • Lipophilicity : Replace 3,4-dimethyl with electron-withdrawing groups (e.g., -NO₂) to reduce logP (measured via shake-flask).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Data Contradiction & Experimental Design

Q. How should researchers address divergent cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer :

  • Troubleshooting Checklist :

Verify compound stability in cell culture media (e.g., fetal bovine serum may hydrolyze esters).

Assess bioavailability in vivo (e.g., plasma concentration via PK sampling).

Use isogenic cell lines to control for genetic variability .

Q. What advanced techniques validate hypothesized reactive intermediates during synthesis?

  • Methodological Answer :

  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., MeOH) to quench intermediates, analyzed via LC-MS .
  • In Situ Monitoring : Use ReactIR to track carbonyl intermediates in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.